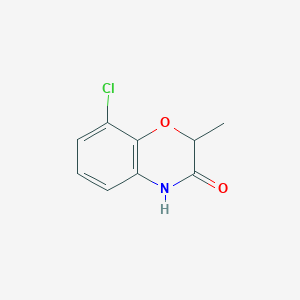

8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Description

Properties

IUPAC Name |

8-chloro-2-methyl-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO2/c1-5-9(12)11-7-4-2-3-6(10)8(7)13-5/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKTNURQZKNDYPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=C(O1)C(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the reaction of o-aminophenol with chloroacetyl chloride in the presence of a base such as sodium bicarbonate. The reaction is carried out in a solvent like butanone under controlled temperature conditions to yield the desired product .

Industrial Production Methods

Industrial production of 8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The chlorine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, reduction can produce reduced derivatives, and substitution can result in various substituted benzoxazine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds within the benzoxazine family, including 8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one, exhibit promising anticancer properties. Studies have highlighted the following mechanisms:

- Inhibition of Tumor Growth : This compound has been shown to inhibit the proliferation of various cancer cell lines, including prostate (PC-3), breast (MDA-MB-231), and pancreatic (MIA PaCa-2) cancers. The half-maximal inhibitory concentration (IC50) values range from 7.84 to 16.2 µM, indicating potent activity against these cell lines .

- Mechanisms of Action : The compound acts through multiple pathways, including the downregulation of hypoxia-induced genes and inhibition of angiogenesis. This dual mechanism enhances its potential as an effective anticancer agent .

Anti-inflammatory Properties

The benzoxazine derivatives have been explored for their anti-inflammatory effects. The structure allows them to modulate inflammatory pathways effectively:

- Cytokine Inhibition : Studies suggest that these compounds can reduce the production of pro-inflammatory cytokines, thereby mitigating inflammatory responses in various models .

Neuroprotective Effects

Emerging research indicates that 8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one may possess neuroprotective properties:

- Protection Against Neurodegeneration : Compounds in this class have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases .

Case Studies

Mechanism of Action

The mechanism of action of 8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural Analogs in the Benzoxazine Family

Ethyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-acetate (BONC-013)

- Structure : Chlorine at position 6, methyl at position 4, and an ethyl acetate side chain at position 2.

- Activity: Exhibits catalytic inhibition of hTopo I with IC₅₀ values comparable to camptothecin (CPT), a known topoisomerase poison. SAR studies suggest that substituents at positions 4 and 6 enhance binding to the enzyme’s active site .

- The chlorine at position 8 (vs. 6) may alter DNA intercalation efficiency .

8-Chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine

- Structure: Ethyl group at position 2 instead of methyl (C₁₀H₁₂ClNO).

- Activity: Limited biological data, but the ethyl group increases lipophilicity (clogP ≈ 2.5 vs. 2.0 for the methyl analog), which may enhance membrane permeability .

- Comparison : The methyl derivative (target compound) likely has a shorter metabolic half-life due to reduced steric hindrance, favoring renal excretion .

6-Bromo-7-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

- Structure : Bromine at position 6 and methyl at position 6.

- Activity: Bromine’s larger atomic radius may strengthen DNA intercalation but could reduce selectivity due to non-specific interactions .

Natural Benzoxazinoids

DIBOA (2,4-Dihydroxy-1,4-benzoxazin-3-one)

- Structure : Hydroxamic acid with hydroxyl groups at positions 2 and 4.

- Activity: Natural phytotoxin with herbicidal and antifungal properties. Limited therapeutic use due to poor pharmacokinetics .

- Comparison : The synthetic 8-chloro-2-methyl derivative replaces hydroxyl groups with stable substituents, enhancing metabolic stability and enabling oral bioavailability .

DIMBOA (6-Methoxy-DIBOA)

- Structure : Methoxy group at position 6.

- Activity: Found in wheat, acts as a defense compound. No significant topoisomerase inhibition reported.

- Comparison : Synthetic derivatives like the target compound are optimized for enzymatic inhibition, whereas natural analogs focus on ecological roles .

Pharmacological Activity and SAR Insights

- Topoisomerase Inhibition :

- Position 2 : Methyl/ethyl groups improve lipophilicity without steric penalties.

- Position 8 : Chlorine enhances DNA binding via halogen bonding .

- Position 6/7 : Bromine or methoxy groups may reduce potency due to bulkiness .

Table 1 : Comparative Activity of Benzoxazine Derivatives

| Compound | IC₅₀ (µM) | Topoisomerase Poison | Key Substituents |

|---|---|---|---|

| 8-Chloro-2-methyl (target) | N/A | Yes | 8-Cl, 2-CH₃ |

| BONC-013 | ~0.5 | No | 6-Cl, 4-CH₃, 2-OAc |

| CPT (Control) | 0.1 | Yes | - |

Biological Activity

8-Chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a compound belonging to the benzoxazine class, which has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and mechanisms of action based on diverse research findings.

Structural Information

The molecular formula of 8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is with a molecular weight of approximately 183.64 g/mol. The compound features a chloro substituent at the 8-position and a methyl group at the 2-position of the benzoxazine ring.

Antitumor Activity

Recent studies have indicated that benzoxazine derivatives exhibit significant antitumor properties, particularly through inhibition of DNA topoisomerase I (Topo I). Topo I is a crucial enzyme involved in DNA replication and transcription. Inhibitors of this enzyme can lead to DNA damage and subsequent cancer cell apoptosis.

- Inhibition of Topoisomerase I :

- Research has shown that certain derivatives of benzoxazines can act as potent inhibitors of Topo I, with some compounds displaying IC50 values significantly lower than established inhibitors like camptothecin. For instance, one study reported that 8-chloro derivatives exhibited strong inhibitory activity against Topo I with IC50 values as low as for specific analogs .

Serotonin Receptor Antagonism

Another area of interest is the antagonistic activity against serotonin receptors. A series of studies have synthesized various benzoxazine derivatives to evaluate their effectiveness as serotonin-3 (5HT3) receptor antagonists.

- 5HT3 Receptor Binding :

- Compounds derived from the benzoxazine scaffold have been tested for their ability to bind to 5HT3 receptors. The introduction of different substituents at the 2-position has been shown to enhance antagonistic activity. For example, modifications leading to increased steric hindrance resulted in improved binding affinity .

Antimicrobial Activity

The antimicrobial potential of benzoxazines has also been explored. Studies indicate that these compounds can exhibit both antibacterial and antifungal properties.

- Antibacterial Effects :

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of benzoxazine derivatives:

| Substituent Position | Effect on Activity | Example Compound |

|---|---|---|

| 2 | Increased receptor antagonism | 9-methyl derivatives |

| 8 | Enhanced Topo I inhibition | Chloro-substituted variants |

| Various | Modulation of antimicrobial potency | Alkyl and aryl substitutions |

Case Studies

Several case studies highlight the efficacy of 8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one and its derivatives:

- Study on Topoisomerase Inhibition :

- Evaluation of Antimicrobial Properties :

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3,4-dihydro-2H-1,4-benzoxazin-3-one derivatives, and how are they optimized?

- Methodological Answer : The core benzoxazine scaffold is typically synthesized via cyclization of 2-aminophenols with dihaloalkanes (e.g., 1,2-dibromoethane) under basic conditions. Subsequent functionalization, such as acylation or alkylation, introduces substituents. For example, describes a two-step process: (1) cyclization to form 3,4-dihydro-2H-1,4-benzoxazine intermediates and (2) acylation with dichloroacetyl chloride to yield N-dichloroacetyl derivatives. Optimization involves adjusting solvent polarity (e.g., THF or DMF), reaction temperature (60–100°C), and stoichiometry to improve yields (typically 60–85%) .

| Reaction Step | Conditions | Yield Range |

|---|---|---|

| Cyclization | K₂CO₃, DMF, 80°C | 70–85% |

| Acylation | Dichloroacetyl chloride, THF, 0°C → RT | 60–75% |

Q. How are 8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one derivatives purified and characterized?

- Methodological Answer : Purification is achieved via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent). Characterization relies on:

- IR spectroscopy : C=O stretch (~1700 cm⁻¹) and N–H bend (~1550 cm⁻¹).

- NMR : Distinct signals for methyl groups (δ 1.2–1.5 ppm) and chloro-substituted aromatic protons (δ 7.0–7.5 ppm).

- Mass spectrometry (ESI-MS) : Molecular ion peaks matching calculated m/z values .

Q. What biological targets are associated with 3,4-dihydro-2H-1,4-benzoxazin-3-one derivatives?

- Methodological Answer : These compounds are studied as inhibitors of human DNA topoisomerase I (hTopo I), a target in anticancer research. reports that derivatives like BONC-013 (ethyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-acetate) act as potent hTopo I poisons (IC₅₀: 0.0006 mM), outperforming camptothecin (IC₅₀: 0.034 mM). Screening involves relaxation assays to assess catalytic inhibition and electrophoretic mobility shift assays (EMSA) to confirm DNA-enzyme complex stabilization .

Advanced Research Questions

Q. How do substituents influence the inhibitory activity of 8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one derivatives against hTopo I?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal:

-

Chloro substituents at position 6 or 8 enhance poisoning activity (e.g., BONC-013’s 6-Cl group).

-

Methyl groups at position 2 improve metabolic stability but may reduce solubility.

-

Hydroxyl groups (e.g., BONC-001) favor catalytic inhibition over poisoning. EMSA and intercalation assays differentiate mechanisms: BONC-013 stabilizes DNA-hTopo I complexes without intercalation, while BONC-001 blocks enzyme-substrate binding .

Compound Substituents Activity Type IC₅₀ (mM) BONC-001 2-hydroxy Catalytic inhibition 8.34 BONC-013 6-Cl, 4-methyl, ethyl ester Poisoning 0.0006

Q. How can contradictory data on substituent effects be resolved in benzoxazine research?

- Methodological Answer : Contradictions often arise from assay variability (e.g., plasmid supercoiling vs. comet assays) or differential cell permeability. To address this:

- Standardize assays : Use identical enzyme batches and DNA substrates (e.g., pBR322 plasmid).

- Control for cellular uptake : Measure intracellular concentrations via LC-MS.

- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes to hTopo I’s active site, clarifying substituent roles .

Q. What advanced analytical techniques are used to study enzyme inhibition mechanisms?

- Methodological Answer : Beyond relaxation assays, researchers employ:

- Electrophoretic Mobility Shift Assay (EMSA) : Visualizes DNA-enzyme complex stabilization (poisons) vs. free DNA (catalytic inhibitors).

- T4 DNA ligase-based intercalation assays : Rules out DNA intercalation as a false-positive mechanism.

- X-ray crystallography : Resolves binding conformations, as in ’s structural determination of 3a .

Q. How are metabolic pathways of benzoxazine derivatives analyzed in preclinical studies?

- Methodological Answer : Phase I metabolism (oxidation, hydrolysis) is assessed using liver microsomes and LC-MS/MS. For example, identifies glucuronidation as a key Phase II pathway for HDMBOA (a related compound), forming HDMBOA-glucoside. Advanced studies use isotopically labeled analogs (e.g., ¹⁴C) to track metabolite distribution in vivo .

Experimental Design & Safety

Q. What safety protocols are critical when handling 8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one?

- Methodological Answer : Key protocols include:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles ( ).

- Ventilation : Use fume hoods to avoid inhalation (P261, P271).

- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste (P501) .

Q. How are green chemistry principles applied to benzoxazine synthesis?

- Methodological Answer : Solvent-free cyclization (e.g., ball milling) and catalytic acylation (e.g., lipases) reduce waste. highlights the Mannich reaction as a solvent-efficient route, while microwave-assisted synthesis shortens reaction times (30 minutes vs. 12 hours) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.